molecular formula C15H15NO5 B4758976 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate

Cat. No. B4758976
M. Wt: 289.28 g/mol
InChI Key: CGLMTHOYRHIUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties that make it a promising candidate for future research and development.

Mechanism of Action

The mechanism of action of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various physiological processes, such as cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate in lab experiments include its unique chemical properties, which make it a promising candidate for drug development and delivery. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate. One potential direction is to investigate its potential as an anti-cancer agent, with a focus on its ability to inhibit tumor growth and proliferation. Another direction is to explore its potential as a drug delivery system, due to its unique chemical properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.

Scientific Research Applications

3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies. In biochemistry, it has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. In pharmacology, it has been investigated for its potential as a drug delivery system, due to its unique chemical properties.

properties

IUPAC Name

3-[(2-oxochromene-3-carbonyl)amino]propyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-10(17)20-8-4-7-16-14(18)12-9-11-5-2-3-6-13(11)21-15(12)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLMTHOYRHIUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCNC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate
Reactant of Route 2
Reactant of Route 2
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate
Reactant of Route 3
Reactant of Route 3
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate
Reactant of Route 4
Reactant of Route 4
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate
Reactant of Route 5
Reactant of Route 5
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate
Reactant of Route 6
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.